molecular formula C13H20N6O5 B12409203 (2R,4S,5R)-5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-3-ol

(2R,4S,5R)-5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-3-ol

Cat. No.: B12409203
M. Wt: 340.34 g/mol
InChI Key: ZPWSGIIALWUBNX-WURNFRPNSA-N
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Description

The compound “(2R,4S,5R)-5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-3-ol” is a complex organic molecule that features a purine base attached to a modified sugar moiety. This type of compound is often found in nucleoside analogs, which are used in various scientific and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such compounds typically involves the following steps:

    Formation of the Purine Base: The purine base, 2,6-diaminopurine, can be synthesized through a series of reactions starting from simpler precursors like guanine or adenine.

    Attachment to the Sugar Moiety: The purine base is then attached to a sugar moiety, such as a ribose or deoxyribose derivative. This step often involves glycosylation reactions.

    Modification of the Sugar Moiety: The sugar moiety is further modified to introduce functional groups like hydroxymethyl and methoxyethoxy. This can be achieved through selective protection and deprotection steps, followed by functional group transformations.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Techniques like chromatography and crystallization are used for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the purine base or the sugar moiety, leading to the formation of reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the purine base or the sugar moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield formyl or carboxyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, such compounds are used as building blocks for the synthesis of more complex molecules. They serve as intermediates in the preparation of nucleoside analogs and other bioactive compounds.

Biology

In biology, these compounds are studied for their interactions with enzymes and nucleic acids. They can act as inhibitors or substrates for various biological processes.

Medicine

In medicine, nucleoside analogs are used as antiviral and anticancer agents. They interfere with the replication of viral DNA or the proliferation of cancer cells.

Industry

In industry, these compounds are used in the production of pharmaceuticals and as research tools in drug development.

Mechanism of Action

The mechanism of action of such compounds often involves their incorporation into DNA or RNA, where they interfere with normal nucleic acid function. They can inhibit enzymes like DNA polymerase or reverse transcriptase, leading to the termination of DNA synthesis.

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: A nucleoside analog used as an antiviral drug.

    Zidovudine: Another nucleoside analog used in the treatment of HIV.

    Gemcitabine: A nucleoside analog used as a chemotherapeutic agent.

Uniqueness

The uniqueness of the compound “(2R,4S,5R)-5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-3-ol” lies in its specific structural modifications, which may confer unique biological activity or pharmacokinetic properties compared to other nucleoside analogs.

Properties

Molecular Formula

C13H20N6O5

Molecular Weight

340.34 g/mol

IUPAC Name

(2R,4S,5R)-5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-3-ol

InChI

InChI=1S/C13H20N6O5/c1-22-2-3-23-9-8(21)6(4-20)24-12(9)19-5-16-7-10(14)17-13(15)18-11(7)19/h5-6,8-9,12,20-21H,2-4H2,1H3,(H4,14,15,17,18)/t6-,8?,9+,12-/m1/s1

InChI Key

ZPWSGIIALWUBNX-WURNFRPNSA-N

Isomeric SMILES

COCCO[C@@H]1[C@@H](O[C@@H](C1O)CO)N2C=NC3=C(N=C(N=C32)N)N

Canonical SMILES

COCCOC1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)O

Origin of Product

United States

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